
2-Acetoxyterephthalic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetoxyterephthalic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is a derivative of terephthalic acid, where one of the hydroxyl groups is acetylated
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Acetoxyterephthalic acid can be synthesized through the acetylation of terephthalic acid. The reaction typically involves the use of acetic anhydride as the acetylating agent in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-Acetoxyterephthalic acid undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield terephthalic acid and acetic acid.
Reduction: The carboxylic acid groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitrating mixture (HNO₃ and H₂SO₄) for nitration; halogens in the presence of a Lewis acid for halogenation.
Major Products Formed
Hydrolysis: Terephthalic acid and acetic acid.
Reduction: 2-Acetoxybenzyl alcohol.
Substitution: Nitro-2-acetoxyterephthalic acid, halogenated derivatives.
Applications De Recherche Scientifique
2-Acetoxyterephthalic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form esters with various pharmacologically active molecules.
Industry: Utilized in the production of polymers and resins, particularly in the development of high-performance materials.
Mécanisme D'action
The mechanism of action of 2-acetoxyterephthalic acid depends on its specific application. In drug delivery systems, it acts as a prodrug, where the ester bond is hydrolyzed in vivo to release the active drug. The molecular targets and pathways involved vary depending on the active drug released.
Comparaison Avec Des Composés Similaires
Similar Compounds
Terephthalic acid: The parent compound, used primarily in the production of polyethylene terephthalate (PET).
Dimethyl terephthalate: Another derivative of terephthalic acid, used in the production of PET and other polymers.
Isophthalic acid: An isomer of terephthalic acid, used in the production of high-performance polymers and resins.
Uniqueness
2-Acetoxyterephthalic acid is unique due to its acetylated hydroxyl group, which imparts different chemical properties compared to its parent compound, terephthalic acid
Propriétés
Formule moléculaire |
C10H8O6 |
|---|---|
Poids moléculaire |
224.17 g/mol |
Nom IUPAC |
2-acetyloxyterephthalic acid |
InChI |
InChI=1S/C10H8O6/c1-5(11)16-8-4-6(9(12)13)2-3-7(8)10(14)15/h2-4H,1H3,(H,12,13)(H,14,15) |
Clé InChI |
XRJGLOZEPUCTOL-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=C(C=CC(=C1)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



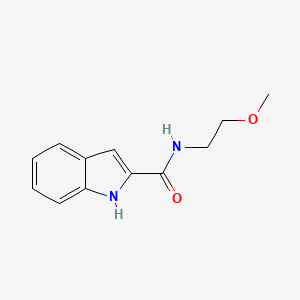
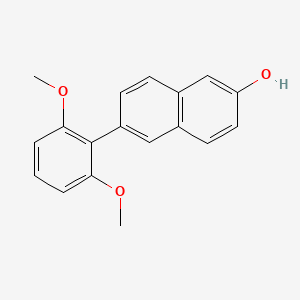

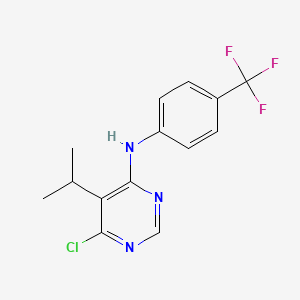
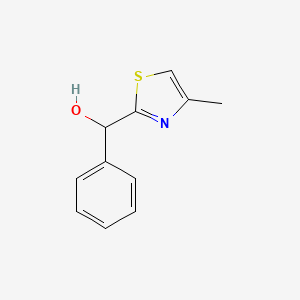
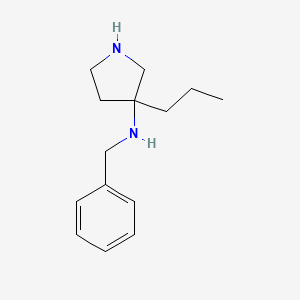
![7-Hydroxy-6-phenyl-4H-thieno[3,2-b]](/img/structure/B13889664.png)
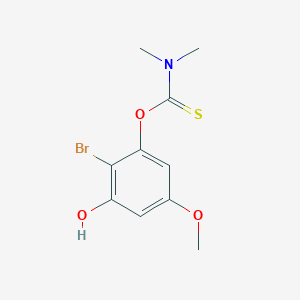
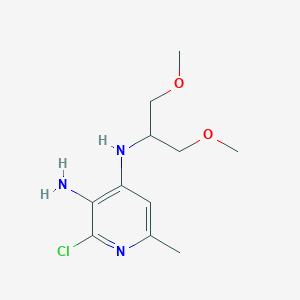
![[2-(4-Chlorophenyl)-3,3-dimethylcyclohexen-1-yl]methanol](/img/structure/B13889686.png)
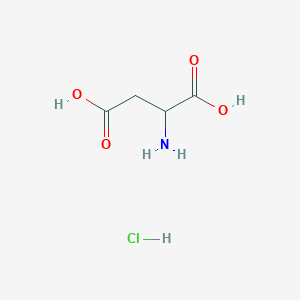

![Methyl 5-[(3,3-dimethyl-2-oxobutyl)amino]-5-oxopentanoate](/img/structure/B13889701.png)
